4-Chloro-N-(4-chlorobuta-2,3-dien-1-yl)benzene-1-sulfonamide
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Overview
Description
4-Chloro-N-(4-chlorobuta-2,3-dien-1-yl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and chlorobuta-2,3-dien-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-chlorobuta-2,3-dien-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorobuta-2,3-dien-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-chlorobuta-2,3-dien-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The dienyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
4-Chloro-N-(4-chlorobuta-2,3-dien-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-chlorobuta-2,3-dien-1-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The chloro and dienyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-bromobuta-2,3-dien-1-yl)benzene-1-sulfonamide
- 4-Chloro-N-(4-fluorobuta-2,3-dien-1-yl)benzene-1-sulfonamide
- 4-Chloro-N-(4-methylbuta-2,3-dien-1-yl)benzene-1-sulfonamide
Uniqueness
The uniqueness of 4-Chloro-N-(4-chlorobuta-2,3-dien-1-yl)benzene-1-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
91363-30-3 |
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Molecular Formula |
C10H9Cl2NO2S |
Molecular Weight |
278.15 g/mol |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-7-1-2-8-13-16(14,15)10-5-3-9(12)4-6-10/h2-7,13H,8H2 |
InChI Key |
MAFCHRBATCJCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC=C=CCl)Cl |
Origin of Product |
United States |
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